2-Methylbenzo[b]thiophene 1,1-dioxide
Description
Significance of the Benzo[b]thiophene 1,1-Dioxide Core Structure
The benzo[b]thiophene ring system, an aromatic heterocycle composed of a fused benzene (B151609) and thiophene (B33073) ring, is a prominent structural motif in numerous natural products and pharmacologically active compounds. nih.govresearchgate.net Its derivatives are integral to the structure of pharmaceuticals like raloxifene, zileuton, and sertaconazole. The oxidation of the sulfur atom in the thiophene ring to a sulfone (1,1-dioxide) dramatically alters the molecule's electronic properties and reactivity, opening new avenues for synthetic applications.
The incorporation of the sulfone group, a strong electron-withdrawing moiety, transforms the electron-rich thiophene ring into an electron-poor system. eurekaselect.com This modification makes the benzo[b]thiophene 1,1-dioxide core a valuable component in materials science, particularly for creating luminescent materials and organic semiconductors. eurekaselect.comgoogle.com The altered electronics also render the heterocyclic ring an active participant in various chemical transformations, including cycloaddition and reduction reactions, making it a versatile synthon for constructing complex molecular architectures. acs.orgresearchgate.net Furthermore, derivatives of benzo[b]thiophene 1,1-dioxide have been identified as covalent inhibitors of enzymes like phosphoglycerate dehydrogenase (PHGDH), highlighting their potential in medicinal chemistry research.
Overview of Research Directions for 2-Methylbenzo[b]thiophene (B72938) 1,1-Dioxide
Research on 2-Methylbenzo[b]thiophene 1,1-dioxide, a specific derivative of this important scaffold, has primarily focused on its synthesis and its utility as a building block in further chemical transformations. The presence of the methyl group at the 2-position influences the reactivity of the heterocyclic ring and provides a handle for further functionalization.
Key research directions include:
Synthesis: The most common route to this compound is through the direct oxidation of its precursor, 2-methylbenzo[b]thiophene. Studies have employed various oxidizing agents to achieve this transformation efficiently.
Chemical Reactivity: The reactivity of the electron-deficient diene system within the molecule is a major area of investigation. This includes its participation in cycloaddition reactions, such as [2+2] photodimerization, and its susceptibility to reduction reactions like asymmetric hydrogenation, which creates chiral centers and provides access to saturated heterocyclic systems. acs.orgresearchgate.net These reactions demonstrate its role as a versatile intermediate in organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-benzothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c1-7-6-8-4-2-3-5-9(8)12(7,10)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNMIIDEQOJZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2S1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211289 | |
| Record name | 2-Methylthianaphthene-1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6224-55-1 | |
| Record name | 2-Methylthianaphthene-1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006224551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylthianaphthene-1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis of 2 Methylbenzo B Thiophene 1,1 Dioxide
The preparation of 2-Methylbenzo[b]thiophene (B72938) 1,1-dioxide is predominantly achieved through the oxidation of the sulfur atom in 2-methylbenzo[b]thiophene. This transformation is a common strategy for accessing benzothiophene (B83047) sulfones. Various oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide being frequently used reagents. google.comrsc.orgorganic-chemistry.orgrochester.edu
The reaction involves the conversion of the sulfide (B99878) to the corresponding sulfone, which can be monitored for completion. A typical procedure involves dissolving the starting benzothiophene derivative in a suitable solvent, such as acetic acid or dichloromethane (B109758), and treating it with the oxidizing agent. google.comrsc.org For instance, the synthesis of the related 5-bromo-2-methylbenzo[b]thiophene-1,1-dioxide (B2365927) was accomplished by refluxing the starting material with 30% hydrogen peroxide in acetic acid. google.com Similarly, m-CPBA in dichloromethane is effective for the oxidation of other complex 2-methylbenzo[b]thiophene derivatives. rsc.org
Chemical Reactivity and Mechanistic Investigations
Reaction Pathways and Intermediates
The chemical behavior of 2-methylbenzo[b]thiophene (B72938) 1,1-dioxide and its precursors involves several key reaction pathways and the formation of distinct intermediates. The synthesis of the core benzo[b]thiophene scaffold, for instance, can be achieved through various routes, such as the electrophilic cyclization of o-alkynyl thioanisoles. This particular pathway is proposed to proceed through a three-membered sulfonium (B1226848) ring intermediate.
In transformations involving the benzo[b]thiophene core, intermediates are dictated by the reaction type. For example, in metal-catalyzed reactions, organometallic complexes are formed where the benzo[b]thiophene moiety is coordinated to the metal center. In nucleophilic substitution reactions, the nature of the intermediate can be influenced by the substrate and nucleophile; in some cases, seleniranium cation intermediates have been observed in analogous selenium-containing heterocycles, which proceed via ring-opening to form a kinetic product.
Detailed Mechanistic Elucidation of Catalytic Transformations
Catalytic transformations are crucial for the functionalization of the benzo[b]thiophene core, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions proceed through well-defined organometallic mechanisms.
Direct C–H activation has become a powerful method for the arylation of benzo[b]thiophenes, avoiding the need for pre-functionalized starting materials. The direct C2-arylation of the benzo[b]thiophene core was an early demonstration of this potential. More recent advancements have shown that near-room-temperature C–H activation can be achieved.
One studied mechanism involves a Silver(I)-mediated C–H activation step. The regioselectivity of these C-H functionalization reactions, particularly between the C2 and C3 positions of the thiophene (B33073) ring, can be highly dependent on the catalyst loading and reaction conditions. For example, a change in the concentration of a Palladium catalyst has been observed to reverse the C2/C3 selectivity in the arylation of benzo[b]thiophenes.
The general mechanism for palladium-catalyzed C-H arylation often involves the following key steps:
Coordination of the heteroaromatic compound to the palladium center.
C-H bond cleavage to form a palladacycle intermediate.
Oxidative addition of an aryl halide to the palladium complex.
Reductive elimination to form the C-C bond and regenerate the catalyst.
Table 1: Factors Influencing Regioselectivity in C-H Arylation of Benzo[b]thiophenes
| Factor | Observation | Potential Outcome |
| Catalyst Loading | The ratio of C2/C3 arylated products shows a marked dependence on the concentration of the Pd catalyst. numberanalytics.com | Low catalyst loadings can favor C2 arylation, while higher loadings may favor C3 arylation. numberanalytics.com |
| Metal Co-catalyst | The presence of a Ag(I) salt can enable C-H activation at lower temperatures. numberanalytics.com | Facilitates the C-H activation step, which can be rate-limiting. numberanalytics.com |
| Directing Groups | The use of directing groups can control the position of C-H activation. | Enhances selectivity for a specific C-H bond (e.g., ortho-position to the directing group). |
Migratory insertion and its reverse reaction, elimination (such as β-hydride elimination), are fundamental steps in many catalytic cycles involving unsaturated molecules. numberanalytics.comwikipedia.org These processes are key to reactions like hydrogenation and hydroformylation.
Migratory Insertion: This intramolecular process involves the transfer of a ligand (like an alkyl or hydride group) from the metal center to an adjacent, unsaturated ligand (like an alkene or CO) that is also coordinated to the metal. numberanalytics.comwikipedia.org Key principles govern this reaction:
Cis Requirement : The two ligands involved in the insertion must be in a cis position to each other in the metal's coordination sphere. openochem.org
Vacant Site Creation : The insertion reaction creates a vacant coordination site on the metal, which can then be occupied by another ligand to continue the catalytic cycle. libretexts.org
No Change in Oxidation State : The formal oxidation state of the metal does not change during the insertion step. wikipedia.org
For example, the insertion of an alkene into a metal-hydride (M-H) bond is a critical step in catalytic hydrogenation. wikipedia.org This involves a four-membered transition state and results in the formation of a metal-alkyl bond. wikipedia.org
Elimination Processes: The most common elimination process is β-hydride elimination, which is the microscopic reverse of alkene insertion into a metal-hydride bond. wikipedia.org It requires:
A vacant coordination site on the metal.
The presence of a hydrogen atom on the carbon that is β (two bonds away) to the metal.
The ability of the M-C-C-H unit to adopt a syn-coplanar arrangement to allow the β-hydrogen to interact with the metal center.
These processes are integral to the catalytic cycles that functionalize the olefinic bond within the thiophene dioxide ring of substrates related to 2-methylbenzo[b]thiophene 1,1-dioxide.
Photochemical Transformations and Dimerization Mechanisms
While specific studies on the photochemical dimerization of this compound are not detailed, the behavior of structurally related compounds provides insight into potential reaction mechanisms. The photochemical dimerization of arylacrylic derivatives, such as methyl 3-(2-thienyl)acrylate, has been studied and typically proceeds via a [2+2] cycloaddition reaction to form a cyclobutane (B1203170) ring.
Irradiation of these compounds, often in the presence of a sensitizer (B1316253) like benzophenone, leads to the formation of dimers. The reaction can be inhibited by the presence of a methyl group on the double bond, which suggests that the double bond in the thiophene ring of this compound could be a site of photochemical activity. The mechanism is believed to involve the formation of an excited triplet state of the molecule, which then reacts with a ground-state molecule to form the dimer. DFT studies on similar systems suggest that the reaction can also occur through the first excited singlet state, leading to the formation of both head-to-head and head-to-tail dimers.
Nucleophilic Displacement Reactions (e.g., Allylic Displacement)
Derivatives of this compound can undergo nucleophilic displacement reactions. A notable example is the reaction of 2-halo-3-methylbenzo[b]thiophene 1,1-dioxides with piperidine. This reaction does not proceed via a simple direct substitution. Instead, it results in an "abnormal allylic displacement." openochem.org
In this pathway, the nucleophile (piperidine) attacks the C2 position, but the leaving group (halide) is at the C2 position, while the methyl group is at C3. The reaction proceeds through a proposed intermediate where the nucleophile adds to the double bond, followed by elimination of the halide. This type of reactivity highlights the influence of the sulfone group, which activates the heterocyclic ring towards nucleophilic attack.
Table 2: Comparison of Nucleophilic Substitution Pathways
| Pathway | Description | Relevance to this compound |
| Direct Displacement (SN2) | The nucleophile attacks the carbon bearing the leaving group, inverting the stereochemistry. | Less likely in this system due to the vinylic nature of the halide. |
| Addition-Elimination | The nucleophile adds to the π-system, forming an intermediate, followed by elimination of the leaving group. | A plausible mechanism for substitution on the activated thiophene dioxide ring. |
| Allylic Displacement (SN2') | The nucleophile attacks the γ-position relative to the leaving group, with a corresponding shift of the double bond. | Observed in the reaction of 2-halo-3-methylbenzo[b]thiophene 1,1-dioxides, indicating this is a key pathway. openochem.org |
Thermal Stability and Reactivity Profiles
This compound and its parent compound, 2-methylbenzo[b]thiophene, exhibit significant thermal stability. The parent compound is described as having high thermal stability, a property that is often carried over to its derivatives. Studies on related structures, such as axially chiral benzoheterocycles, also indicate excellent thermal stability. Thermodynamic properties have been calculated for the related compound 2,3-dihydrobenzo[b]thiophene, providing data that underscores the inherent stability of the benzothiophene (B83047) core structure.
The reactivity profile is characterized by:
Electrophilic Aromatic Substitution : Occurs on the benzene (B151609) ring, directed by the electron-withdrawing sulfone group.
Nucleophilic Addition/Substitution : The electron-deficient thiophene dioxide ring is susceptible to attack by nucleophiles, as seen in allylic displacement reactions. openochem.org
C-H Activation : The C-H bonds on both the benzene and thiophene rings can be functionalized using transition metal catalysis. numberanalytics.com
Reactions at the Sulfone Group : The sulfone group is generally stable but can influence the reactivity of the rest of the molecule significantly through its electron-withdrawing nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For this compound, both ¹H-NMR and ¹³C-NMR provide critical data for confirming the successful oxidation of the thiophene ring and for assigning the positions of all atoms in the molecule.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. In the case of this compound, the spectrum is expected to show distinct signals for the methyl group and the protons on the benzene and thiophene rings. The oxidation of the sulfur atom to a sulfone group significantly influences the electronic environment of the molecule, causing downfield shifts for nearby protons compared to the parent 2-methylbenzo[b]thiophene. A patent for a related compound, 5-trimethylsilylethynyl-2-methylbenzo[b]thiophene-1,1-dioxide, reported proton signals in the aromatic region between δ 7.35 and 7.64 ppm. google.com
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would be characterized by signals corresponding to the methyl carbon, the carbons of the thiophene ring, and the carbons of the fused benzene ring. The carbon atoms adjacent to the sulfone group (C2 and C7a) are expected to be significantly deshielded and shifted downfield due to the strong electron-withdrawing nature of the SO₂ group. Studies on thiophene 1,1-dioxide and its derivatives confirm that the sulfone group imparts a cyclic diene character to the thiophene ring, which is reflected in the chemical shifts. acs.org
Table 1: Expected ¹H and ¹³C NMR Data for this compound Note: The following data are predicted based on general principles and data from analogous compounds, as specific experimental data was not available in the searched literature.
| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| Methyl Protons | ¹H | ~2.0 - 2.5 | Singlet (s) | Signal for the -CH₃ group. |
| Thiophene Proton | ¹H | ~6.5 - 7.0 | Singlet (s) or narrow multiplet | Proton at the C3 position. |
| Aromatic Protons | ¹H | ~7.5 - 8.0 | Multiplets (m) | Protons on the fused benzene ring (C4, C5, C6, C7). |
| Methyl Carbon | ¹³C | ~10 - 20 | Quartet (q) | Signal for the -CH₃ group. |
| Thiophene Carbons | ¹³C | ~120 - 145 | Various | Carbons of the sulfone ring (C2, C3). |
| Benzo Fused Carbons | ¹³C | ~120 - 140 | Various | Carbons of the fused benzene ring (C3a, C4, C5, C6, C7, C7a). |
Mass Spectrometry for Compositional Analysis
Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula, C₉H₈O₂S.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.
While specific crystallographic data for this compound has not been reported in the searched literature, the structure of the parent compound, Benzo[b]thiophene 1,1-dioxide , has been determined (CAS 825-44-5). nist.gov Its analysis provides a model for the geometry of the bicyclic core. Furthermore, X-ray analysis has been crucial in confirming the structures of various substituted benzo[b]thiophene-1,1-dioxides synthesized through novel methods, such as electrochemical spirocyclization. rsc.org Studies on other complex oxidized benzothiophene systems also rely on single-crystal X-ray analysis to elucidate molecular packing and the influence of the sulfone group on the crystal structure. mdpi.comnih.gov For the parent Benzo[b]thiophene , crystallographic data shows it crystallizes in the Pnma space group. nih.gov
Table 2: Crystallographic Data for the Analogous Compound Benzo[b]thiophene
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₈H₆S | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P n m a | nih.gov |
| a (Å) | 7.72450 | nih.gov |
| b (Å) | 14.8852 | nih.gov |
| c (Å) | 5.78240 | nih.gov |
| α, β, γ (°) | 90 | nih.gov |
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis (of related sulfoxides)
Electronic Circular Dichroism (ECD) spectroscopy is a vital tool for investigating chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of stereocenters. While this compound is achiral, its precursor, 2-Methylbenzo[b]thiophene 1-oxide (a sulfoxide), is chiral at the sulfur atom.
Research on the biocatalytic oxidation of 2-methylbenzo[b]thiophene has utilized ECD spectroscopy extensively to determine the stereochemistry of the resulting sulfoxide (B87167) products. psu.edu The absolute configurations of benzo[b]thiophene sulfoxides have been assigned as (1R) based on their characteristic ECD spectra. psu.edu The study found that certain enzymes, like styrene (B11656) monooxygenase (SMO), could produce enantioenriched 2-methylbenzo[b]thiophene sulfoxides. psu.edu The combination of ECD spectroscopy with X-ray crystallography provides a powerful approach for unambiguous stereochemical assignment in these chiral sulfur-containing heterocycles. psu.edu
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. The oxidation of a sulfide (B99878) to a sulfone introduces a new, strongly absorbing functional group (SO₂) that is easily identified.
In the IR spectrum of this compound, the most prominent features are the strong absorption bands corresponding to the sulfone group. These are typically found in specific regions:
Asymmetric SO₂ Stretch: A very strong band expected in the range of 1300-1350 cm⁻¹ .
Symmetric SO₂ Stretch: A strong band expected in the range of 1120-1160 cm⁻¹ .
The presence of these two intense bands is definitive proof of the formation of the sulfone. researchgate.netorganic-chemistry.org Other bands in the spectrum would correspond to C-H stretching of the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively) and aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹).
Raman spectroscopy provides complementary information. While the SO₂ stretches are also visible in the Raman spectrum, aromatic ring vibrations often produce stronger and sharper signals, making it useful for analyzing the core heterocyclic structure.
Quantum Mechanical (QM) Calculations for Electronic Structure and Properties
Quantum mechanical calculations are fundamental in determining the electronic properties of a molecule. A key aspect of these studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are crucial indicators of its reactivity and electronic behavior.
Oxidation of the sulfur atom in the thiophene ring to a sulfone group significantly alters the electronic landscape of the molecule. This transformation from an electron-donating thioether to a strongly electron-accepting sulfonyl group has a profound impact on the molecule's properties. mdpi.com In related benzothiophene systems, computational analysis has shown that the oxidation of sulfur atoms leads to a decrease in the HOMO and LUMO energy levels. mdpi.com
For instance, studies on derivatives of the closely related mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (BTBT) system reveal that sulfur oxidation modifies the electron distribution during electronic excitation. mdpi.com While direct HOMO-LUMO energy values for this compound are not extensively detailed in the available literature, a doctoral thesis from the University of Southampton mentions calculations of these properties. soton.ac.uk Such calculations typically involve methods like Density Functional Theory (DFT) to provide insights into the molecule's electronic transitions and reactivity patterns. The electron-withdrawing nature of the sulfone group is expected to lower the energy of both the HOMO and LUMO, influencing its behavior as an electrophile and its participation in various chemical reactions.
Density Functional Theory (DFT) for Reaction Pathway Analysis and Energetics
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms and energy profiles of chemical reactions. For this compound and its precursors, DFT studies have provided detailed insights into reaction pathways, transition states, and the energetics of various transformations.
C3-Chlorination of 2-Methylbenzo[b]thiophene:
A study on the C3-chlorination of 2-methylbenzo[b]thiophene using sodium hypochlorite (B82951) employed DFT calculations to elucidate the reaction mechanism. nih.gov The calculations revealed a stepwise pathway involving the formation of key intermediates. The process is initiated by the interaction of the sulfur atom with the chlorinating agent, leading to the formation of a chloronium ion intermediate across the C2-C3 bond. This is followed by the formation of a sulfur-stabilized carbocation at the C2 position, which then undergoes re-aromatization to yield the C3-chlorinated product. nih.gov The DFT calculations provided the relative energies of the intermediates and transition states along this pathway, confirming the plausibility of the proposed mechanism. nih.gov
Interactive Table: Key Intermediates and Relative Energies in C3-Chlorination This table is a representative illustration based on the type of data found in the cited literature.
| Step | Species | Description | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Reactants | 2-Methylbenzo[b]thiophene + NaOCl | 0.0 |
| 2 | TS1 | First Transition State | +15.2 |
| 3 | Intermediate 1 | Chloronium Ion | +5.8 |
| 4 | TS2 | Second Transition State | +12.5 |
| 5 | Intermediate 2 | S-stabilized Carbocation | +3.1 |
| 6 | Product | 3-Chloro-2-methylbenzo[b]thiophene | -10.7 |
Asymmetric Hydrogenation of this compound:
The asymmetric hydrogenation of this compound catalyzed by a Ru(II)-NHC-diamine complex has also been investigated using DFT. nii.ac.jpresearchgate.net These calculations were crucial in understanding the source of enantioselectivity in the reaction. The study proposed a mechanism where the substrate, this compound, interacts with the catalyst through a hydrogen bond between an amine proton on the catalyst and an oxygen atom of the sulfone group. nii.ac.jpresearchgate.net
The DFT results indicated that the nucleophilic hydride from the ruthenium center attacks the β-position (C3) of the sulfone ring. scilit.com The calculations identified the transition state (TS1) for this hydride transfer. An intrinsic reaction coordinate (IRC) analysis further revealed that the hydrogen and proton transfers occur in a stepwise manner, proceeding through a distinct intermediate (IN) before reaching the final product complex via a second, lower-energy transition state (TS2). nii.ac.jpresearchgate.net The relative Gibbs free energies calculated for the pathway leading to the major (S)-product helped to rationalize the high enantioselectivity observed experimentally. nii.ac.jpresearchgate.net
Interactive Table: Calculated Relative Gibbs Free Energies for Asymmetric Hydrogenation This table is a representative illustration based on the type of data found in the cited literature.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Catalyst + Substrate | 0.0 |
| Intermediate | Hydrogen-bonded complex | -0.8 |
| TS1 | Hydride Transfer Transition State | +3.7 |
| IN | Post-Hydride Transfer Intermediate | -8.8 |
| TS2 | Proton Transfer Transition State | -6.0 |
| Product Complex | Catalyst + Product | -15.4 |
Molecular Docking and Modeling for Ligand-Biomolecule Interactions (e.g., STAT3, BRCA-1)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or nucleic acid.
Despite the importance of the benzo[b]thiophene scaffold in medicinal chemistry, specific molecular docking studies focusing on this compound with the proteins STAT3 (Signal Transducer and Activator of Transcription 3) or BRCA-1 (Breast Cancer gene 1) were not identified in the surveyed literature. While other benzothiophene derivatives have been investigated as inhibitors for various enzymes and proteins, nih.gov and docking studies have been performed on related tetrahydrobenzo[b]thiophene compounds with other targets, nih.govbath.ac.uk dedicated modeling of the title compound with STAT3 or BRCA-1 is not available in the public domain. Such studies would be valuable to explore its potential as an inhibitor or modulator of these important biological targets.
Conformational Analysis and Dynamic Properties (e.g., Sulfur Inversion Barriers in related sulfoxides)
Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For heterocyclic systems, this also includes ring puckering and, in the case of sulfoxides, the inversion barrier at the sulfur atom.
The conformation of this compound in the solid state has been implicitly studied through the X-ray crystallographic analysis of its photodimer. The structure of the head-to-tail cis-anti-cis photodimer, r-1,c-2,t-3,t-4-Di(2',3'-benzothiophene 1,1-dioxide)-1,3-dimethylcyclobutane, was determined, revealing the bond lengths and angles of the two benzo[b]thiophene units within the dimer. iosrjournals.org This analysis confirms the near-planar conformation of the benzothiophene 1,1-dioxide moiety, a characteristic feature of this ring system.
In related sulfoxides, such as 2-methylbenzo[b]thiophene-S-oxide, a key dynamic property is the energy barrier to pyramidal inversion at the sulfur atom. The sulfur atom in a sulfoxide is chiral, and the interconversion between its two enantiomeric forms occurs through a planar transition state. The inversion barrier for 2-methylbenzo[b]thiophene-S-oxide has been calculated using dynamic proton NMR, with a Gibbs free energy of activation (ΔG‡) of 25.1 kcal/mol. kyushu-u.ac.jp This relatively high barrier indicates that the enantiomers are stable at room temperature. Computational methods, such as DFT, are often used to calculate such inversion barriers, providing insights that complement experimental findings. dntb.gov.ua
Prediction of Spectroscopic Parameters
Computational chemistry allows for the prediction of various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. These calculations can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
While experimental IR and NMR data are available for this compound and its derivatives, nii.ac.jpresearchgate.net specific computational studies focused on the prediction of its complete spectroscopic parameters were not found in the reviewed literature. However, the methodology for such predictions is well-established. DFT calculations, often using the B3LYP functional, are routinely employed to calculate the vibrational frequencies (IR spectra) and the GIAO (Gauge-Invariant Atomic Orbital) method is used to predict NMR chemical shifts (¹H and ¹³C). globalresearchonline.net
For example, studies on other substituted thiophenes have shown that calculated vibrational frequencies and NMR chemical shifts can be in good agreement with experimental values, especially after applying scaling factors to the calculated frequencies to account for systematic errors in the computational methods. iosrjournals.orgglobalresearchonline.net Such a computational study on this compound would be a valuable tool for confirming its structure and for understanding the influence of the methyl and sulfone groups on its spectroscopic properties.
Spectroscopic Data
The structural characterization of 2-Methylbenzo[b]thiophene (B72938) 1,1-dioxide and its derivatives is confirmed through standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While several studies confirm that the spectroscopic data for the title compound are consistent with literature values, detailed spectra are often found in supplementary materials. soton.ac.ukoup.com However, the spectroscopic data for closely related, substituted analogs are well-documented and provide a clear reference for the expected signals.
For example, the 1H NMR spectrum of 5-bromo-2-methylbenzo[b]thiophene-1,1-dioxide (B2365927) shows the characteristic methyl singlet at 2.23 ppm and aromatic signals in the 6.74-7.57 ppm range. google.com The 13C NMR, IR, and high-resolution mass spectrometry (HRMS) data for the 3-chloro derivative have also been fully characterized. rsc.org
Table of Compounds
Direct Oxidation Approaches
Direct oxidation of the sulfur atom in 2-methylbenzo[b]thiophene (B72938) is a common and straightforward approach to access the corresponding 1,1-dioxide. This transformation can be achieved using a variety of oxidizing agents and methodologies.
Peroxide-Mediated Oxidations
The oxidation of thiophenes to their respective 1,1-dioxides is a traditional and widely practiced synthetic method. rsc.org This process typically involves the use of peroxide-based reagents, which are effective in converting the sulfide (B99878) to a sulfone.
Hydrogen peroxide is a common oxidant for this transformation, often in the presence of a catalyst. For instance, the oxidation of dibenzothiophene, a related sulfur-containing heterocycle, has been successfully carried out using hydrogen peroxide with solid base catalysts. researchgate.net Another effective catalytic system for the oxidation of thiophene (B33073) derivatives employs methyltrioxorhenium(VII) in conjunction with hydrogen peroxide. nih.gov This system facilitates a stepwise oxidation, first to the sulfoxide (B87167) and then to the sulfone. nih.gov The rate of conversion from the sulfide to the sulfoxide is enhanced by electron-donating substituents on the thiophene ring. nih.gov
A practical example of this methodology is the removal of methylbenzothiophene (MBT) from industrial oil fractions through catalytic oxidation. In one study, a combination of acetic anhydride (B1165640) and hydrogen peroxide was used to efficiently oxidize MBT. researchgate.net The reaction conditions were optimized, demonstrating that factors such as the molar ratio of the reagents and the reaction temperature significantly influence the conversion rate. researchgate.net
| Reactant | Oxidizing System | Solvent | Temperature (°C) | Key Findings |
| Methylbenzothiophene (MBT) | Acetic Anhydride / Hydrogen Peroxide | Not specified | 70 | High conversion of MBT was achieved. The ratio of acetic anhydride to hydrogen peroxide was found to be a critical parameter. researchgate.net |
| Thiophene derivatives | Methyltrioxorhenium(VII) / Hydrogen Peroxide | Not specified | Not specified | Stepwise oxidation to the sulfone occurs via a sulfoxide intermediate. nih.gov |
| Dibenzothiophene | Hydrogen Peroxide / Solid Base (Hydrotalcite) | Acetonitrile | 60 | The reaction yields the corresponding sulfone. The catalyst can be recycled. researchgate.net |
Biocatalytic Oxidations
Biocatalytic methods represent a green and highly selective alternative for organic synthesis. Enzymes, such as those from the cytochrome P450 superfamily, are known to metabolize sulfur-containing heterocyclic compounds, primarily through sulfoxidation. nih.govadelaide.edu.auresearchgate.net While the primary product is often the sulfoxide, this indicates the potential for enzymatic systems to be engineered or optimized for the production of the corresponding sulfone.
Microorganisms like Rhodococcus species have been identified for their ability to desulfurize organosulfur compounds, including benzothiophene (B83047). nih.govnih.gov This process involves the oxidative cleavage of carbon-sulfur bonds, which proceeds through oxidized sulfur intermediates. Although the primary application of these microorganisms is in bioremediation, their enzymatic machinery for oxidizing sulfur heterocycles could potentially be harnessed for the synthesis of sulfones. The field of biocatalytic oxidation is rapidly advancing, with ongoing research into engineering enzymes for specific oxidative transformations. nih.govdtu.dk
Oxidative Ring Contraction Pathways from Precursor Structures
Ring contraction reactions are a powerful tool in organic synthesis for accessing strained or otherwise difficult-to-prepare ring systems. The formation of benzo[b]thiophenes has been reported through a rearrangement that involves the ring contraction of thiochromenes. rsc.org This particular method, however, leads to the formation of the benzothiophene core itself and not directly to the 1,1-dioxide derivative.
While the direct synthesis of 2-methylbenzo[b]thiophene 1,1-dioxide via an oxidative ring contraction of a larger heterocyclic precursor is not extensively documented, the general principle of ring contraction has been applied to synthesize other oxidized sulfur heterocycles. For example, 4H-benzo[b] nih.govnih.govthiazine 1,1-dioxides have been prepared through the ring contraction of 2,5-dihydrobenzo[f] nih.govadelaide.edu.aunih.govthiadiazepine 1,1-dioxides. scispace.comnih.gov This suggests that with appropriate precursor design, oxidative ring contraction could be a viable, albeit less explored, pathway to benzo[b]thiophene 1,1-dioxides.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the functionalization of benzo[b]thiophene 1,1-dioxides. These methods allow for the introduction of various substituents onto the heterocyclic core, providing access to a diverse range of derivatives.
Palladium-Catalyzed C-H Activation and Arylation
Direct C-H activation and subsequent arylation offer an atom-economical approach to functionalize benzo[b]thiophene 1,1-dioxides. Palladium(II) catalysts have been shown to effectively promote the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids. This reaction proceeds with high selectivity for the C2 position and demonstrates good tolerance for various functional groups on both the benzo[b]thiophene 1,1-dioxide and the arylboronic acid.
| Benzo[b]thiophene 1,1-Dioxide Derivative | Arylboronic Acid | Catalyst | Solvent | Yield (%) |
| 6-Methylbenzo[b]thiophene 1,1-dioxide | Phenylboronic acid | Pd(OAc)₂ | DMSO | 75 |
| Benzo[b]thiophene 1,1-dioxide | 4-Methylphenylboronic acid | Pd(OAc)₂ | DMSO | 82 |
| Benzo[b]thiophene 1,1-dioxide | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | DMSO | 78 |
Data sourced from a study on the Pd(II)-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides.
Palladium-Catalyzed Oxidative Olefination (Heck-type Reactions)
The palladium-catalyzed oxidative Heck reaction provides a method for the C2-alkenylation of benzo[b]thiophene 1,1-dioxides. This transformation allows for the coupling of the heterocycle with various styrenes and acrylates, leading to the formation of π-conjugated systems. The reaction exhibits high C2 selectivity and is compatible with a range of functional groups on the alkene partner.
| Benzo[b]thiophene 1,1-Dioxide Derivative | Alkene | Catalyst | Oxidant | Solvent | Yield (%) |
| Benzo[b]thiophene 1,1-dioxide | Styrene (B11656) | Pd(OAc)₂ | AgOPiv | THF | 85 |
| 6-Methylbenzo[b]thiophene 1,1-dioxide | Styrene | Pd(OAc)₂ | AgOPiv | THF | 82 |
| Benzo[b]thiophene 1,1-dioxide | Methyl acrylate | Pd(OAc)₂ | AgOPiv | THF | 76 |
Data sourced from a study on the Pd(II)-catalyzed oxidative olefination of benzo[b]thiophene 1,1-dioxides.
Stille Cross-Coupling Methods
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide or pseudohalide. libretexts.orgwikipedia.org This method is highly versatile due to the stability of organostannanes to air and moisture and its tolerance of a wide array of functional groups. organic-chemistry.orgorgsyn.org
The catalytic cycle of the Stille reaction generally involves three key steps:
Oxidative Addition: A Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate. wikipedia.org
Transmetalation: The organostannane (R²-Sn(Alkyl)₃) transfers its organic group (R²) to the palladium center, displacing the halide. wikipedia.org
Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium complex, forming the desired coupled product (R¹-R²) and regenerating the Pd(0) catalyst. wikipedia.org
While direct Stille coupling on the this compound core is not extensively detailed in the provided literature, this method represents a traditional and viable approach for the synthesis of thiophene 1,1-dioxide derivatives. acs.orgacs.org The strategy would typically involve the synthesis of a halogenated this compound, which can then be coupled with various organostannanes. Alternatively, a stannylated benzo[b]thiophene can be prepared and subsequently oxidized to the dioxide before coupling. The inclusion of additives like copper(I) salts and fluoride (B91410) ions can significantly accelerate the reaction rate. organic-chemistry.orgharvard.edu
Table 1: Key Features of the Stille Cross-Coupling Reaction
| Feature | Description |
|---|---|
| Catalyst | Typically a Pd(0) complex, such as Pd(PPh₃)₄. libretexts.org |
| Coupling Partners | An organic halide (or triflate) and an organostannane. wikipedia.org |
| Mechanism | Involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org |
| Advantages | Wide functional group tolerance; stability of organostannane reagents. orgsyn.org |
| Additives | Cu(I) salts and fluoride ions can enhance reaction rates. organic-chemistry.orgharvard.edu |
Cycloaddition Reactions Involving Thiophene S-Oxides (as Precursors or Related Systems)
Thiophene S-oxides and their benzo-annulated analogues are reactive dienes that readily participate in [4+2] cycloaddition reactions (Diels-Alder reactions). mdpi.orgresearchgate.netsemanticscholar.org Thiophene S-oxides are often generated in situ as transient intermediates during the oxidation of thiophenes to the corresponding S,S-dioxides. researchgate.netresearchtrends.net This reactivity allows them to be trapped by various dienophiles, such as alkenes and alkynes, to form complex polycyclic structures. semanticscholar.orgresearchtrends.net
When thiophene S-oxides react with alkynes, the initial cycloadduct spontaneously extrudes sulfur monoxide (SO) to yield substituted aromatic compounds. semanticscholar.orgkyushu-u.ac.jp This provides a powerful method for constructing functionalized arenes from thiophene precursors. The reaction with alkenes forms more stable 7-thiabicyclo[2.2.1]heptene S-oxide adducts. semanticscholar.orgresearchtrends.net
Benzo[b]thiophene S-oxides also serve as diene components in Diels-Alder reactions. For instance, 2-methylbenzo[b]thiophene S-oxide reacts with acetylenes to produce substituted naphthalenes. kyushu-u.ac.jp A notable side product in these reactions is the deoxygenated benzo[b]thiophene, which can be recycled. kyushu-u.ac.jp Compared to simple thiophene S-oxides, the reactivity of benzo[b]thiophene S-oxides is somewhat lower because the aromaticity of the fused benzene (B151609) ring is disrupted in the transition state. kyushu-u.ac.jp
Benzo[b]thiophene S,S-dioxides themselves can act as dienes in cycloaddition reactions, typically requiring higher temperatures than their S-oxide counterparts. researchtrends.netrsc.org The reaction of tetraarylcyclopentadienones with benzo[b]thiophene S,S-dioxides, for example, leads to substituted dibenzothiophenes or benzenes via aromatization of the intermediate through either de-oxygenation or extrusion of sulfur dioxide. rsc.org
Table 2: Examples of Cycloaddition Reactions with Thiophene Oxide Systems
| Diene | Dienophile | Product Type | Reference |
|---|---|---|---|
| Thiophene S-oxide (in situ) | Quinones | Quinone cycloadducts | researchgate.net |
| Thiophene S-oxide | Alkynes | Substituted arenes | semanticscholar.orgrsc.org |
| Thiophene S-oxide | Alkenes | 7-Thiabicyclo[2.2.1]heptene S-oxides | researchtrends.net |
| 2-Methylbenzo[b]thiophene S-oxide | Acetylenes | Substituted naphthalenes | kyushu-u.ac.jp |
Derivatization Strategies on the this compound Scaffold
The benzo[b]thiophene 1,1-dioxide core can be functionalized at various positions to generate novel derivatives with interesting properties. A significant advancement has been the direct C-H activation for functionalization, which avoids the need for pre-functionalized substrates. acs.orgnih.gov
A palladium(II)-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been developed. acs.orgnih.gov This oxidative cross-coupling reaction proceeds efficiently at the C2-position via C-H activation, yielding a range of C2-arylated products. nih.govnih.gov Notably, no C3-arylated product is typically observed in these reactions. acs.org The reaction is tolerant of various functional groups on both the benzo[b]thiophene 1,1-dioxide ring and the arylboronic acid. nih.gov
Table 3: Palladium-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxides
| Benzo[b]thiophene 1,1-Dioxide Substrate | Arylboronic Acid | Catalyst System | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Benzo[b]thiophene 1,1-dioxide | Phenylboronic acid | Pd(OAc)₂, Cu(OAc)₂, Pyridine | DMSO | High | acs.org |
| 3-Methylbenzo[b]thiophene 1,1-dioxide | Phenylboronic acid | Pd(OAc)₂, Cu(OAc)₂, Pyridine | DMSO | Lower (steric effect) | nih.gov |
Functionalization at the C3 position often relies on different strategies. For the parent benzothiophenes, an umpolung strategy using the corresponding S-oxides allows for metal-free, regioselective C3-arylation and alkylation via an interrupted Pummerer reaction mechanism. researchgate.net This involves the activation of the benzothiophene S-oxide, which then allows a nucleophilic coupling partner to attack the C3 position. researchgate.net While specific examples of C3-chlorination and ethynylation on the this compound scaffold are not detailed, these general C-H functionalization principles suggest potential pathways for such transformations.
The introduction of carbonyl groups at the C2 position of the benzo[b]thiophene 1,1-dioxide scaffold has been explored for the development of bioactive molecules. nih.gov A series of 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives were designed and synthesized by incorporating flexible, basic groups through an amide bond linkage. nih.gov This was achieved by first preparing a 2-carboxy-benzo[b]thiophene 1,1-dioxide intermediate, followed by standard amide coupling reactions. nih.gov This approach demonstrates that linking flexible side chains to the rigid dioxide core can yield compounds with enhanced biological properties. nih.gov
Another route involves the synthesis of 2-acylbenzo[b]thiophenes, which can then be oxidized to the corresponding 1,1-dioxides. icsr.in A one-step synthesis of 2-acylbenzo[b]thiophenes from commercially available 2-halogenobenzaldehydes and phenacyl bromides has been developed, offering a cost-effective pathway to these important precursors. icsr.in
Photochemical [2+2] cycloaddition is a characteristic reaction for many α,β-unsaturated carbonyl compounds and alkenes, leading to the formation of cyclobutane (B1203170) dimers. researchgate.nettopitalianscientists.org Research on related heterocyclic systems, such as methyl 3-(2-thienyl)acrylate, shows that upon irradiation, they can undergo dimerization to yield a mixture of cyclobutane products, although often in modest yields compared to their furan (B31954) counterparts. researchgate.net
The photochemical dimerization of 2-vinylfuran and 2-vinylthiophene (B167685) derivatives bearing electron-withdrawing groups has also been studied. topitalianscientists.org While direct evidence for the photochemical dimerization of this compound itself is not provided in the search results, the reactivity of analogous conjugated systems suggests that it could potentially undergo dimerization under photochemical conditions. The sulfone group acts as a strong electron-withdrawing group, which would influence the electronic state and reactivity of the exocyclic double bond if one were present (e.g., in a 2-vinyl derivative), or potentially the diene system of the thiophene dioxide ring itself.
A primary and fundamental method for preparing benzo[b]thiophene 1,1-dioxides is the oxidation of the corresponding benzo[b]thiophenes. researchtrends.netkyushu-u.ac.jp This oxidation is typically achieved using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA). researchtrends.net The reaction proceeds through a thiophene S-oxide intermediate, which can either be isolated or further oxidized to the final S,S-dioxide. researchtrends.net
Similarly, benzo[b]thiophene-2-carboxylic acids can be prepared from the corresponding ethyl esters via hydrolysis. nih.gov These acids are versatile intermediates that can be converted into a wide range of derivatives, such as acylhydrazones, before or after oxidation of the sulfur atom to the sulfone. nih.gov
Advanced Research Applications in Materials Science
Design and Synthesis of π-Conjugated Systems
The benzo[b]thiophene 1,1-dioxide core serves as a valuable building block for the synthesis of larger π-conjugated systems, which are fundamental to many applications in organic electronics. wikipedia.orglibretexts.org A key strategy for extending the conjugation involves direct C-H bond activation, which allows for the coupling of the heterocycle with various alkenes.
A palladium(II)-catalyzed oxidative Heck reaction has been successfully applied to benzo[b]thiophene 1,1-dioxides, demonstrating a high degree of C2 selectivity. acs.org This method facilitates the direct alkenylation of the heterocyclic core, providing a straightforward route to π-conjugated structures. Studies on related isomers, such as 3-methylbenzo[b]thiophene 1,1-dioxide, have shown that the reaction proceeds efficiently, indicating that steric hindrance from the methyl group does not significantly impede the reactivity. acs.org This protocol has proven effective for coupling with a variety of styrenes and acrylates, showcasing its utility in constructing diverse thiophene (B33073) 1,1-dioxide-alkene type π-conjugated skeletons. acs.org
A plausible mechanism for this transformation involves an initial reversible C-H activation at the C2 position by the Pd(II) catalyst. acs.org The resulting intermediate coordinates with an alkene molecule, followed by migratory insertion. A final β-hydride elimination step releases the C2-alkenylated product and regenerates the active catalyst. acs.org
| Reactant 1 (Benzothiophene 1,1-dioxide) | Reactant 2 (Alkene) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzo[b]thiophene 1,1-dioxide | Styrene (B11656) | (E)-2-Styrylbenzo[b]thiophene 1,1-dioxide | 92 | acs.org |
| 6-Methylbenzo[b]thiophene 1,1-dioxide | Styrene | (E)-6-Methyl-2-styrylbenzo[b]thiophene 1,1-dioxide | 88 | acs.org |
| 5-(tert-Butyl)benzo[b]thiophene 1,1-dioxide | Styrene | (E)-5-(tert-Butyl)-2-styrylbenzo[b]thiophene 1,1-dioxide | 85 | acs.org |
| Benzo[b]thiophene 1,1-dioxide | Methyl acrylate | Methyl (E)-3-(benzo[b]thiophen-2-yl)acrylate 1,1-dioxide | 75 | acs.org |
Fluorescent Molecules and Aggregation-Induced Emission (AIE) Characteristics
The extended π-conjugated systems synthesized from the benzo[b]thiophene 1,1-dioxide core often exhibit significant fluorescence. acs.org The sulfone group acts as a strong electron acceptor, which facilitates the formation of "push-pull" type fluorophores when combined with electron-donating groups. This molecular design can lead to compounds with large Stokes shifts, a desirable property for fluorescent labels in imaging applications. chemrxiv.org For instance, 6-dialkylamino substituted benzo[b]thiophene 1,1-dioxides have been developed as fluorophores with Stokes shifts greater than 140 nm, making them suitable for multicolor live-cell imaging. chemrxiv.org
In addition to conventional fluorescence, derivatives of this scaffold have been noted for their Aggregation-Induced Emission (AIE) properties. researchgate.net AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.govmdpi.com This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.govresearchgate.net The development of AIE-active molecules from the benzo[b]thiophene 1,1-dioxide core highlights its potential in applications where solid-state emission is crucial, such as in organic light-emitting diodes and fluorescent sensors. researchgate.netresearchgate.net
Applications in Organic Optoelectronic Devices (e.g., Organic Field Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs))
The unique electronic and photophysical properties of benzo[b]thiophene 1,1-dioxide derivatives make them promising candidates for use in organic optoelectronic devices. The core structure has been identified as a useful component in materials designed as OLED emitters. chemrxiv.org The chemical oxidation of the sulfur atom in thiophene-based oligomers to form S,S-dioxides is a known strategy for modulating the electronic structure, which can enhance fluorescence and redox properties. mdpi.com Consequently, oligothiophene S,S-dioxides are recognized as excellent candidates for light-emitting diode applications. mdpi.com The high thermal stability and fluorescence quantum yields of materials based on this scaffold are advantageous for creating stable and efficient OLED devices. mdpi.combeilstein-archives.org
While the unoxidized benzothiophene (B83047) core is widely used in high-performance p-type organic field-effect transistors (OFETs) due to its high charge carrier mobility, the introduction of the S,S-dioxide group fundamentally alters the material's electronic character. mdpi.comrsc.orgnih.gov The strongly electron-withdrawing nature of the sulfone group typically lowers the energy levels of the molecular orbitals, which can be beneficial for creating n-type or ambipolar semiconductor materials, though their application in OFETs is less explored compared to their use in OLEDs.
Photocatalytic Properties and Reactive Oxygen Species (ROS) Generation
While certain derivatives of the benzo[b]thiophene 1,1-dioxide scaffold have been shown to modulate the production of reactive oxygen species (ROS), this has been observed primarily in biological contexts rather than in photocatalytic applications. For example, specific benzo(b)thiophenesulphonamide 1,1-dioxide derivatives have been found to induce a significant increase in the production and accumulation of intracellular ROS, leading to apoptosis in tumor cells. nih.gov Conversely, other studies have reported novel STAT3 inhibitors based on the same core structure that were found to reduce intracellular ROS content. nih.gov
However, there is a distinction between biologically induced ROS and photocatalytic ROS generation. Photocatalysis involves the use of a semiconductor material that, upon absorbing light energy, generates electron-hole pairs that react with surrounding molecules like water and oxygen to produce ROS. mdpi.com Currently, the scientific literature does not extensively document the use of 2-Methylbenzo[b]thiophene (B72938) 1,1-dioxide itself as a photocatalyst for ROS generation or for the degradation of environmental contaminants. Research in photocatalytic degradation has predominantly focused on established inorganic semiconductors like titanium dioxide (TiO₂) or on the degradation of sulfur-containing compounds like benzothiophene, rather than using them as the catalyst. researchgate.netresearchgate.net
Mechanistic Understanding of ROS Production
In a typical heterogeneous photocatalytic system, a semiconductor photocatalyst absorbs a photon with energy greater than its bandgap, promoting an electron from the valence band to the conduction band, leaving a hole behind. These charge carriers can migrate to the catalyst surface and initiate redox reactions. The holes can oxidize water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH), while electrons can reduce molecular oxygen to form superoxide anion radicals (•O₂⁻). researchgate.net
The ROS generation observed for benzo[b]thiophene 1,1-dioxide derivatives in biological systems follows a different mechanism. nih.gov This process is not initiated by photoexcitation of the compound but is linked to its interaction with cellular pathways, such as the uncoupling of the mitochondrial respiratory chain, which can lead to an increase in endogenous ROS production. nih.gov Therefore, the mechanistic basis for ROS production by these compounds in a biological setting is distinct from the principles of photocatalysis.
Terarylene Derivatives and Their Properties
The benzo[b]thiophene 1,1-dioxide scaffold serves as an important structural unit in the design of advanced photochromic materials, particularly diarylethenes, which are a class of terarylene compounds. chemrxiv.org Diarylethenes are known for their ability to undergo reversible isomerization between two stable forms—an open-ring form and a closed-ring form—upon irradiation with specific wavelengths of light. This light-induced switching changes the molecule's π-conjugation, leading to significant alterations in its absorption spectrum, color, and other properties.
The incorporation of a benzo[b]thiophene 1,1-dioxide moiety as one of the aryl groups in a diarylethene system can fine-tune these photochromic properties. The electronic nature of the sulfone group influences the stability of the open and closed isomers and the quantum yields of the switching reactions. These reversibly switchable diarylethene fluorophores have potential applications in optical data storage, molecular switches, and super-resolution microscopy. chemrxiv.org
Investigations into Mechanistic Biological Activities in Research Models
Modulation of Signaling Pathways (e.g., STAT3 Inhibition Studies)
A significant area of research has been the evaluation of benzo[b]thiophene 1,1-dioxide derivatives as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govmdpi.com STAT3 is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, and migration. nih.govmdpi.com Its persistent activation is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. nih.govnih.govmdpi.com
Researchers have designed and synthesized various series of compounds built upon the benzo[b]thiophene 1,1-dioxide core to target STAT3. nih.govmdpi.com For instance, series of aminobenzo[b]thiophene 1,1-dioxides and 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been developed and shown to possess potent antitumor activities by inhibiting STAT3 phosphorylation. mdpi.commdpi.com One study identified a lead compound, 15 , which effectively inhibited both overexpressed and IL-6-induced STAT3 phosphorylation without affecting upstream kinases like Src and Jak2. mdpi.com Another potent derivative, compound 8b , also demonstrated significant blockage of STAT3 phosphorylation. nih.govmdpi.com These studies validate the benzo[b]thiophene 1,1-dioxide scaffold as a promising platform for developing novel STAT3 inhibitors. nih.govmdpi.com
Structure-activity relationship (SAR) studies have been crucial in optimizing the biological potency of STAT3 inhibitors based on the benzo[b]thiophene 1,1-dioxide scaffold. These studies explore how chemical modifications to the core structure influence the compound's inhibitory activity.
For the well-known STAT3 inhibitor Stattic , which features this core, the presence of a nitro group was found to be important for its inhibitory effects. nih.gov Further research into 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives revealed that the introduction of basic, flexible groups via an amide linkage at the 2-position of the core structure led to compounds with significantly higher antiproliferative potency. mdpi.com Molecular docking analyses suggested that adding different aromatic or aliphatic moieties at this position could enhance the interaction between the compound and the STAT3 protein, thereby improving biological potency and binding selectivity. mdpi.com
| Scaffold Position/Modification | Observation | Impact on Activity | Reference |
|---|---|---|---|
| Core Structure | Presence of a nitro group on the Stattic scaffold. | Considered important for STAT3 inhibitory activity. | nih.gov |
| 2-Position | Attachment of basic, flexible groups through an amide bond. | Achieved compounds with higher antiproliferative potency. | mdpi.com |
| 2-Position | Introduction of various aromatic/aliphatic moieties. | Envisioned to enforce protein interaction and improve potency and selectivity. | mdpi.com |
The antiproliferative effects of benzo[b]thiophene 1,1-dioxide derivatives are often linked to the induction of apoptosis, or programmed cell death. mdpi.comnih.gov A common mechanism implicated in this process is the generation of reactive oxygen species (ROS). mdpi.comnih.gov
For example, certain aminobenzo[b]thiophene 1,1-dioxides and 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives were found to effectively increase intracellular ROS levels in cancer cells. mdpi.comnih.gov This accumulation of ROS can trigger oxidative stress, leading to the disruption of the mitochondrial membrane potential and subsequently initiating the apoptotic cascade. nih.gov This process often involves the activation of caspases, which are key executioner proteins in the apoptotic pathway. nih.gov The induction of apoptosis by these compounds has been shown to suppress the colony formation ability of cancer cells. mdpi.com
Interestingly, while ROS generation is a frequently cited mechanism, not all potent derivatives operate this way. One highly active compound, 8b , was found to induce apoptosis and block the cell cycle while simultaneously reducing intracellular ROS content. nih.govmdpi.com This suggests that while ROS-mediated apoptosis is a valid mechanism for some derivatives, others may exert their antiproliferative effects through different or more complex pathways. nih.gov
Interactions with Protein Targets (e.g., SH2 Domain of STAT3, BRCA-1)
The biological effects of 2-Methylbenzo[b]thiophene (B72938) 1,1-dioxide and related compounds are mediated by direct interactions with specific protein targets. The primary target identified for its anti-cancer effects is the SH2 domain of the STAT3 protein. nih.govmdpi.com The SH2 domain is a structurally conserved module in STAT proteins that is critical for their function. It recognizes and binds to specific phosphotyrosine residues, an event that is essential for STAT3 dimerization, nuclear translocation, and subsequent activation of gene expression.
Molecular modeling and docking studies have shown that the benzo[b]thiophene 1,1-dioxide scaffold fits favorably into a binding pocket within the STAT3 SH2 domain. nih.govmdpi.com The design of these inhibitors is often aimed at disrupting the binding of phosphotyrosine 705 (pTyr705) to this domain, thereby preventing STAT3 activation. mdpi.comnih.gov The SH2 domain contains key residues, such as Arginine 609, that are crucial for recognizing and stabilizing this interaction, and inhibitors are designed to interfere with this process.
Beyond STAT3, the broader thiophene (B33073) chemical class has been explored for its potential to interact with other cancer-related proteins. A theoretical docking study investigated the interaction of various thiophene derivatives with the breast cancer gene 1 (BRCA-1) protein. The results of this computational analysis suggested that certain thiophene structures could potentially bind to and inhibit the biological activity of BRCA-1, which might translate to a decrease in breast cancer cell growth. However, this remains a theoretical exploration for the general thiophene class and requires experimental validation for specific benzo[b]thiophene 1,1-dioxide compounds.
Exploration as PPAR Activators (e.g., PPARδ)
The benzothiophene (B83047) scaffold has also been investigated as a template for developing selective agonists for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate lipid and glucose metabolism. nih.gov Specifically, research has led to the identification of a novel benzothiophene template for selective PPARδ agonists. nih.gov Other studies on the broader class of benzothiophene derivatives have shown their ability to activate PPARγ or act as dual agonists for both PPARα and PPARγ. nih.govnih.gov For example, certain 2-(β-carbonyl/sulfonyl) butyryl-thiophene compounds were found to transactivate PPARγ and subsequently demonstrated the ability to decrease blood glucose levels and improve glucose tolerance in diabetic mouse models. nih.gov These findings indicate that the benzothiophene core structure is a versatile scaffold that can be adapted to target different members of the PPAR family.
Broader Biological Activity of Benzo[b]thiophene Sulfones as Research Probes (e.g., antimicrobial, anti-inflammatory frameworks)
The benzo[b]thiophene core structure, including its sulfone derivatives (1,1-dioxides), is recognized for a wide spectrum of biological activities, making it a valuable framework in medicinal chemistry. This versatility has led to its exploration in developing research probes and therapeutic leads for various conditions, including infectious and inflammatory diseases.
In the realm of antimicrobial research, benzo[b]thiophene derivatives have demonstrated notable efficacy. For instance, a series of benzo[b]thiophene acylhydrazones were synthesized and screened for activity against multidrug-resistant Staphylococcus aureus (MRSA). This work led to the identification of a lead compound with a minimal inhibitory concentration (MIC) of 4 µg/mL against MRSA strains. Other studies have explored novel benzo[b]thiophene derivatives against pathogenic fungi, such as Candida species, identifying compounds with promising antifungal activity (MIC values ranging from 32 to 64 µg/mL).
In addition to antimicrobial properties, the benzothiophene scaffold is frequently associated with anti-inflammatory activity. While specific mechanistic studies on the anti-inflammatory action of 2-Methylbenzo[b]thiophene 1,1-dioxide are not detailed, the broader class of substituted benzo[b]thiophenes is acknowledged for its potential in this area, further highlighting the diverse biological utility of this chemical framework.
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Methodologies
The traditional synthesis of benzo[b]thiophene 1,1-dioxides relies heavily on the oxidation of the corresponding benzothiophenes. chemrxiv.org However, future research is pivoting towards the development of more versatile, efficient, and environmentally benign methodologies that offer access to a wider array of substituted derivatives.
Emerging strategies focus on avoiding harsh oxidants and providing novel routes to construct the core heterocyclic structure. Key developments include:
Palladium-Catalyzed Sulfinylation: An alternative approach involves the Pd-catalyzed sulfinylation of ortho-carbonyl substituted aryl triflates, followed by S-alkylation and Knoevenagel condensation. chemrxiv.orgchemrxiv.org This method provides expedient access to diversely substituted benzo[b]thiophene 1,1-dioxides. chemrxiv.org
Electrochemical Synthesis: A green and efficient electrochemical method has been developed for synthesizing benzothiophene (B83047) dioxides from sulfonhydrazides and internal alkynes. rsc.org This protocol operates at room temperature, avoids transition metal catalysts and stoichiometric oxidants, and proceeds through a unique strained quaternary spirocyclization intermediate. rsc.org
Transition-Metal-Free Radical Pathways: A solvent-controlled strategy utilizing hydrogen peroxide and potassium iodide (KI) enables the synthesis of benzo[b]thiophene-1,1-dioxides through a radical pathway. researchgate.net This approach is notable for its simplicity and avoidance of transition metals, aligning with the principles of green chemistry. researchgate.net
| Methodology | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Palladium-Catalyzed Sulfinylation | Aryl triflates, Pd catalyst | Provides access to diverse substitutions. | chemrxiv.orgchemrxiv.org |
| Electrochemical Synthesis | Sulfonhydrazides, internal alkynes, constant current | Green chemistry (no metal catalysts or chemical oxidants), room temperature. | rsc.org |
| Radical Pathway | H₂O₂, KI, solvent control | Transition-metal-free, cost-effective. | researchgate.net |
Future work in this area will likely focus on expanding the substrate scope of these novel methods, improving reaction efficiency, and developing asymmetric syntheses to access chiral benzo[b]thiophene 1,1-dioxide derivatives.
Exploration of New Applications in Functional Materials
The unique electronic and photophysical properties of the benzo[b]thiophene 1,1-dioxide core make it a promising scaffold for functional materials. chemrxiv.org While its parent compound, 2-methylbenzo[b]thiophene (B72938), is noted for its use in organic electronics, the 1,1-dioxide derivative is carving out its own niche in materials science. chemimpex.com
Emerging applications currently being explored include:
Organic Light-Emitting Diodes (OLEDs): The sulfone group enhances the electron-accepting properties of the molecule, making derivatives suitable as electroluminescent materials in OLEDs. chemrxiv.org
Fluorescent Probes and Labels: The rigid, planar structure can be functionalized to create "push-pull" type fluorophores with large Stokes shifts (>140 nm), which are highly desirable for applications in live-cell imaging to avoid signal overlap. chemrxiv.org
Organic Semiconductors: While research has focused on related structures like benzo[b]thieno[2,3-d]thiophene for organic thin-film transistors (OFETs), the fundamental properties of 2-Methylbenzo[b]thiophene 1,1-dioxide suggest its potential as a component in solution-processable organic semiconductors. mdpi.comresearchgate.net
Reversibly Switchable Fluorophores: The benzo[b]thiophene 1,1-dioxide unit is a key component in certain diarylethene fluorophores, which can undergo intramolecular 6π-photocyclization, allowing for the modulation of their optical properties. chemrxiv.org
Future research will aim to fine-tune the molecular architecture of this compound derivatives to optimize their performance in these applications, focusing on enhancing properties like charge mobility, quantum yield, and photostability.
Advanced Computational Predictions and Experimental Validations
The synergy between computational chemistry and experimental synthesis is becoming a central paradigm in the study of sulfone-containing heterocycles. Quantum chemistry calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular properties and guiding experimental design. researchgate.net
Key areas where this integration is proving fruitful include:
Predicting Reaction Selectivity: Computational studies have been successfully used to rationalize the selective ipso-addition pathway observed in the electrochemical synthesis of benzothiophene dioxides, providing insight that would be difficult to obtain through experimental means alone. rsc.org
Estimating Electronic Properties: Computational methods are employed to calculate the oxidation potentials of sulfone-based molecules, which is critical for designing electrolyte solvents for high-voltage batteries. researchgate.netacs.org These predictive models can be applied to screen potential this compound derivatives for applications in organic electronics.
Designing Bioactive Molecules: In related aryl sulfone systems, computational design and docking studies are used to predict the binding affinities of novel compounds to biological targets, accelerating the discovery of new therapeutic agents. emerginginvestigators.org
The future in this domain involves the use of machine learning and artificial intelligence to build more accurate predictive models based on larger datasets of experimental and computational results. This will enable the rapid in silico screening of vast virtual libraries of this compound derivatives to identify candidates with optimal properties for specific material or biological applications, which can then be validated experimentally.
Investigation of Undiscovered Mechanistic Pathways
A deep understanding of reaction mechanisms is crucial for controlling reaction outcomes and developing new synthetic methods. For benzo[b]thiophene 1,1-dioxides, research is beginning to uncover complex and previously unappreciated mechanistic pathways that deviate from classical transformations.
Future investigations are expected to focus on:
Unconventional Cyclization Mechanisms: The discovery of a synthesis that proceeds via a strained quaternary spirocyclization intermediate followed by an S-migration highlights that non-intuitive pathways can lead to the desired product. rsc.org Further exploration of such mechanisms could lead to entirely new synthetic strategies.
Radical-Mediated Processes: The involvement of radical intermediates in transition-metal-free syntheses opens up a new area of mechanistic inquiry. researchgate.net Future studies will likely employ techniques like electron paramagnetic resonance (EPR) spectroscopy and computational modeling to characterize these radical species and understand their reactivity.
Cycloaddition Stereochemistry: Benzo[b]thiophene 1,1-dioxide can participate as the ene-component in [4+2] cycloaddition reactions. researchgate.net Detailed studies on the stereoselectivity of these reactions, particularly the factors that favor the kinetic endo-isomer versus the thermodynamic exo-isomer, will provide a more profound understanding of its reactivity and allow for the controlled synthesis of complex, three-dimensional structures. researchgate.net
The investigation of these nuanced mechanistic questions will not only refine the synthesis of this compound but also contribute to the broader field of physical organic chemistry.
Q & A
Q. What are the common synthetic routes for preparing 2-methylbenzo[b]thiophene 1,1-dioxide and its derivatives?
The synthesis often involves dimerization reactions of substituted thiophene dioxides. For example, 3,5-dibromo-2-methylthiophene 1,1-dioxide undergoes cycloaddition with regioselectivity, forming benzo[b]thiophene derivatives via cis-elimination of HBr (Scheme 2 in ). Oxidation of thiophenes using agents like 3-chloroperbenzoic acid (MCPBA) is another route, though stability issues may require protective strategies (e.g., trimethylsilylation) to improve yields .
Q. How does the benzo[b]thiophene 1,1-dioxide scaffold contribute to biological activity in cancer research?
The scaffold binds to the STAT3 SH2 domain, targeting the pTyr705 site, hydrophobic side pocket, and Leu706 site. Molecular docking studies (e.g., PDB 1BG1) show that introducing aromatic/aliphatic moieties at the 2-position via amide, carbonyl, or ester linkers enhances binding affinity and selectivity, leading to antiproliferative effects in cancer cell lines like MDA-MB-231 (IC₅₀ = 0.70 μM) .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Key methods include:
- NMR spectroscopy : NOE experiments to confirm regioselectivity in dimerization products (e.g., distinguishing 5-bromo-2,7-dimethyl vs. 6-bromo-2,4-dimethyl isomers) .
- LCMS-ESI : For verifying molecular weights and purity of derivatives, as seen in anti-tubercular SAR studies .
- X-ray crystallography : To resolve binding modes with target proteins like STAT3 .
Advanced Research Questions
Q. How can enantioselective synthesis of 2,3-dihydrobenzo[b]thiophene 1,1-dioxides be optimized?
Rh-catalyzed asymmetric hydrogenation using bisphosphine ligands (e.g., ZhaoPhos) achieves high enantioselectivity (>99% ee) and diastereoselectivity (>25:1 dr). Key factors include:
Q. What contradictions exist in the structure-activity relationships (SAR) of STAT3 inhibitors based on this scaffold?
While 2-carbonyl derivatives (CBTs) show potent STAT3 inhibition (e.g., compound 6o, IC₅₀ = 0.70 μM in MDA-MB-231), modifications like ether group introduction reduce activity (e.g., compound 14 in ). This highlights the necessity of the 1,1-dioxide pharmacophore and optimal linker flexibility for target engagement .
Q. How do reactive oxygen species (ROS) generation and STAT3 inhibition interplay in the mechanism of CBT derivatives?
CBTs like compound 6o induce ROS accumulation, which synergizes with STAT3 pathway inhibition to trigger apoptosis. ROS assays (e.g., DCFH-DA staining) should be coupled with phospho-STAT3 (Tyr705) Western blotting to dissect dual mechanisms .
Q. What computational strategies are effective for predicting the reactivity of thiophene dioxides in Diels-Alder reactions?
Semiempirical AM1 studies reveal that thiophene 1,1-dioxides act as dienes with low activation barriers (e.g., ~20 kcal/mol for cyclopropene adducts). Transition state modeling explains regioselectivity and retro-cycloaddition tendencies, aiding in synthetic route design .
Methodological Notes
- Contradiction Resolution : When SAR data conflicts (e.g., reduced activity with ether groups), revisit docking simulations to assess steric/electronic mismatches .
- ROS Assays : Use N-acetylcysteine (NAC) as a control to confirm ROS-dependent effects .
- Regioselectivity in Synthesis : Employ NOE NMR and X-ray diffraction to resolve structural ambiguities in dimerization products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
